Dihydroberberine

Descripción

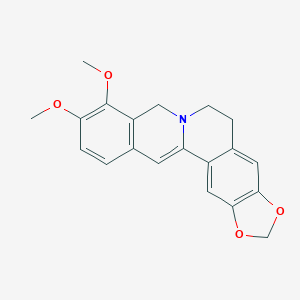

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAGOOYMTPGPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197476 | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-15-8, 120834-89-1 | |

| Record name | Dihydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 483-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydroberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 483-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | Lambertine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of dihydroberberine for research

An In-depth Technical Guide to the Physicochemical Properties of Dihydroberberine for Research

Introduction

This compound (DHB) is a hydrogenated derivative, or metabolite, of berberine, a well-known isoquinoline alkaloid found in several plants of the Berberis species.[1][2] While berberine has been used for centuries in traditional medicine and studied for its wideranging pharmacological effects, its clinical application has been limited by low oral bioavailability and gastrointestinal side effects.[3][4] DHB has emerged as a promising alternative, demonstrating significantly enhanced bioavailability—reportedly 5 to 10 times greater than berberine.[3] This improved absorption is attributed to its increased lipophilicity, allowing it to cross cell membranes more easily before being converted back to the active berberine form within the cells. This guide provides a detailed overview of the core physicochemical properties of this compound, experimental protocols for their determination, and insights into its primary signaling pathways to support further research and drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉NO₄ | |

| Molecular Weight | 337.37 g/mol | |

| IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |

| CAS Number | 483-15-8 | |

| Appearance | Yellow solid | |

| Melting Point | 163 - 164 °C | |

| Water Solubility | 57.46 mg/L | |

| DMSO Solubility | Up to 34 mg/mL (100.77 mM); sonication recommended. | |

| Lipophilicity (logP) | 3.88 (Calculated) | |

| Stability | Susceptible to degradation from oxidation and light; tends to agglomerate in the presence of moisture. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.

Methodology:

-

Preparation : An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer system in a sealed glass flask.

-

Equilibration : The flask is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation : After equilibration, the suspension is allowed to stand. The undissolved solid is then separated from the saturated solution via centrifugation and subsequent filtration through a chemically inert filter (e.g., 0.22 µm PTFE) that does not bind the compound.

-

Quantification : The concentration of this compound in the clear filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure precise quantification.

-

Reporting : The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable compounds. The process involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

Methodology:

-

System Calibration : The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation : A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.

-

Titration Setup : The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. To avoid interference from dissolved CO₂, the solution can be purged with nitrogen gas.

-

Titration Process : For a basic compound like this compound, the solution is first acidified (e.g., to pH 2) with a standardized acid (e.g., 0.1 M HCl). It is then titrated by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to stabilize.

-

Data Analysis : The titration data is plotted as pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting curve, which corresponds to the pH at which 50% of the compound is ionized. The experiment should be repeated multiple times to ensure reproducibility.

Biological Activity and Key Signaling Pathways

The therapeutic effects of this compound, like berberine, are mediated through its interaction with multiple cellular signaling pathways. Its superior bioavailability makes these interactions more potent.

AMPK Pathway Activation

A primary mechanism for this compound's metabolic benefits is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

-

Mechanism : this compound inhibits mitochondrial respiratory complex I, leading to a decrease in cellular ATP production. This shift in the AMP/ATP ratio activates AMPK.

-

Downstream Effects : Activated AMPK promotes catabolic processes to generate energy and inhibits anabolic pathways. This leads to:

-

Enhanced Glucose Uptake : Increased translocation of glucose transporter type 4 (GLUT4) to the cell surface.

-

Improved Insulin Sensitivity : Restoration of cellular responsiveness to insulin.

-

Inhibition of mTOR : AMPK activation inhibits the mTOR signaling pathway, which reduces cell growth and proliferation signals and promotes autophagy.

-

Lipid Metabolism : Inhibition of enzymes involved in fat synthesis and lowering of LDL cholesterol and triglycerides.

-

References

- 1. This compound, a hydrogenated derivative of berberine firstly identified in Phellodendri Chinese Cortex, exerts anti-inflammatory effect via dual modulation of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. saienbiotech.com [saienbiotech.com]

- 3. biostacklabs.com [biostacklabs.com]

- 4. Synthesis of new this compound and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroberberine's Mechanism of Action in Metabolic Syndrome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, and central obesity, presents a significant global health challenge. Dihydroberberine (DHB), a highly bioavailable metabolite of berberine, has emerged as a promising therapeutic agent. This technical guide delineates the core mechanisms through which DHB exerts its beneficial effects on metabolic syndrome. Through enhanced intestinal absorption, DHB demonstrates superior efficacy in activating key metabolic signaling pathways, modulating gut microbiota, and influencing energy expenditure. This document provides a comprehensive overview of the signaling cascades, quantitative data from preclinical and clinical studies, and detailed experimental methodologies to support further research and development in this area.

Introduction: The Promise of this compound

Berberine, a natural isoquinoline alkaloid, has a long history of use in traditional medicine for its metabolic regulatory properties. However, its clinical utility is hampered by poor oral bioavailability, often necessitating high doses that can lead to gastrointestinal side effects.[1][2] this compound, a reduced form of berberine, overcomes this limitation with an absorption rate approximately five times higher than that of its parent compound.[1][3] This enhanced bioavailability translates to greater therapeutic efficacy at lower dosages, making DHB a more attractive candidate for the management of metabolic syndrome.[1] Once absorbed, DHB is converted back into berberine within the cells, where it exerts its biological effects.

Core Mechanism of Action: Multi-Targeted Metabolic Regulation

This compound's therapeutic efficacy in metabolic syndrome stems from its ability to modulate multiple, interconnected signaling pathways that govern glucose and lipid homeostasis, inflammation, and energy balance.

AMP-Activated Protein Kinase (AMPK) Activation: The Master Metabolic Switch

A primary mechanism of DHB is the robust activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. DHB's influence on AMPK is multifaceted:

-

Mitochondrial Respiratory Chain Inhibition: Similar to metformin, DHB inhibits Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio, a key trigger for AMPK activation.

-

LKB1 and CAMKKβ Independent Activation: Studies suggest that DHB can activate AMPK independently of the primary upstream kinases LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CAMKKβ), possibly by inhibiting AMPK dephosphorylation.

Activated AMPK orchestrates a cascade of metabolic benefits:

-

Enhanced Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.

-

Suppression of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), reducing hepatic glucose output.

-

Stimulation of Fatty Acid Oxidation: AMPK activation enhances fatty acid oxidation and inhibits fatty acid synthesis by phosphorylating and inactivating acetyl-CoA carboxylase (ACC).

-

mTOR Pathway Modulation: Activated AMPK inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cellular growth and proliferation.

Insulin Signaling Pathway Enhancement

DHB improves insulin sensitivity through several mechanisms:

-

Increased Insulin Receptor (InsR) Expression: Evidence suggests that berberine, and by extension DHB, can upregulate the expression of the insulin receptor, thereby enhancing cellular responsiveness to insulin.

-

PI3K/Akt Pathway Activation: By activating AMPK, DHB can lead to the phosphorylation and activation of Akt (Protein Kinase B), a key downstream effector in the insulin signaling cascade that promotes GLUT4 translocation and glucose uptake.

Regulation of Lipid Metabolism

DHB exerts comprehensive control over lipid metabolism:

-

Inhibition of Adipogenesis: DHB inhibits the differentiation of fat cells and reduces lipid accumulation.

-

Cholesterol and Triglyceride Reduction: DHB lowers levels of total cholesterol, LDL cholesterol, and triglycerides. This is achieved through multiple mechanisms including the inhibition of HMG-CoA reductase and the upregulation of the LDL receptor.

-

HDL Cholesterol Enhancement: Some studies report an increase in HDL cholesterol levels following DHB treatment.

Gut Microbiota Modulation

The gut microbiome plays a crucial role in the absorption and efficacy of berberine and DHB. Intestinal nitroreductases produced by gut bacteria convert berberine into the more readily absorbable DHB. In turn, DHB modulates the composition of the gut microbiota, favoring the growth of beneficial bacteria such as Akkermansia and short-chain fatty acid (SCFA)-producing species. This symbiotic relationship enhances intestinal barrier function and contributes to the overall metabolic benefits of DHB.

Promotion of GLP-1 Secretion

This compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. This is achieved in part through the activation of bitter taste receptors in intestinal L-cells.

Brown Adipose Tissue (BAT) Activation

DHB promotes the "browning" of white adipose tissue (WAT) and activates brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure. This is mediated by the upregulation of key thermogenic genes such as UCP1 and PGC-1α, a process that is also dependent on AMPK activation.

Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of metabolic syndrome. DHB exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways such as NF-κB.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in preclinical and clinical studies.

| Parameter | Animal Model/Study Population | Treatment Dose and Duration | Key Findings | Reference |

| Glucose Metabolism | ||||

| Insulin Sensitivity | High-Fat Diet (HFD) Rats | 100 mg/kg/day DHB vs. 560 mg/kg/day Berberine | 44% increase with DHB vs. 10% increase with Berberine | |

| Glucose Infusion Rate | HFD Rats | Not specified | 44% higher in DHB-treated group vs. HFD control | |

| Blood Glucose | Diabetic Mouse Model | Not specified, 8 weeks | 35% improvement in insulin sensitivity | |

| Diabetic Mouse Model | Not specified, 6 weeks | 25% lower blood sugar with DHB vs. 15% with Berberine | ||

| Lipid Metabolism | ||||

| Total Cholesterol | Adults with Metabolic Syndrome | 200 mg DHB twice daily, 24 weeks | 18% reduction | |

| LDL Cholesterol | Adults with Metabolic Syndrome | 200 mg DHB twice daily, 24 weeks | 20% reduction | |

| Body Composition | ||||

| Body Weight | Overweight/Obese Humans (BMI 28-36) | 150 mg DHB twice daily, 16 weeks | Significant reduction in body weight | |

| Adiposity | HFD Rodents | Not specified | Marked reduction in adiposity with DHB, no effect with Berberine at the same dose | |

| Cardiovascular | ||||

| Blood Pressure | Adults with Metabolic Syndrome | 200 mg DHB twice daily, 24 weeks | Average reduction of 10 mmHg | |

| Inflammation & Oxidative Stress | ||||

| Inflammatory Markers | Not specified | Not specified | 40% improvement | |

| Antioxidant Enzymes | Not specified | Not specified | 50% improvement in activity |

| Parameter | Human Study Population | Treatment Dose and Duration | Key Findings | Reference |

| Metabolic Syndrome Markers | ||||

| Waist Circumference | Patients with Metabolic Syndrome | 1500 mg/day Berberine, 3 months | Significant improvement | |

| Blood Pressure | Patients with Metabolic Syndrome | 1500 mg/day Berberine, 3 months | Significant improvement | |

| Triglycerides | Patients with Metabolic Syndrome | 1500 mg/day Berberine, 3 months | Significant improvement | |

| Glucose AUC | Patients with Metabolic Syndrome | 1500 mg/day Berberine, 3 months | Significant improvement | |

| Insulin AUC | Patients with Metabolic Syndrome | 1500 mg/day Berberine, 3 months | Significant improvement | |

| Glycemic Control | ||||

| HbA1c | Adults with newly diagnosed Type 2 Diabetes | 500 mg Berberine three times daily, 3 months | Reduction comparable to metformin | |

| Fasting Blood Glucose | Adults with newly diagnosed Type 2 Diabetes | 500 mg Berberine three times daily, 3 months | Significant reduction, comparable to metformin | |

| Postprandial Blood Glucose | Adults with newly diagnosed Type 2 Diabetes | 500 mg Berberine three times daily, 3 months | Significant reduction, comparable to metformin | |

| Triglycerides | Adults with newly diagnosed Type 2 Diabetes | 500 mg Berberine three times daily, 3 months | Significant reduction |

Experimental Protocols

In Vivo Rodent Studies of Metabolic Effects

-

Animal Model: Male Wistar rats or C57BL/6J mice are typically used. To induce metabolic syndrome, animals are fed a high-fat diet (HFD), often consisting of 45-60% of calories from fat, for a period of 8-12 weeks.

-

Treatment: this compound is administered orally via gavage at doses ranging from 100 to 200 mg/kg/day. Control groups receive vehicle (e.g., saline or carboxymethyl cellulose).

-

Metabolic Assessments:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): After an overnight fast, animals are intraperitoneally injected with glucose (2 g/kg) for a GTT or insulin (0.75 U/kg) for an ITT. Blood glucose is measured at baseline and at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Hyperinsulinemic-Euglycemic Clamp: This gold-standard technique is used to assess whole-body insulin sensitivity. A constant infusion of insulin is administered, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a direct measure of insulin sensitivity.

-

Serum Analysis: Blood samples are collected to measure levels of insulin, triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available ELISA kits.

-

Tissue Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are harvested for analysis of triglyceride content and gene/protein expression.

-

In Vitro Cell-Based Assays

-

Cell Lines:

-

L6 myotubes or C2C12 myotubes: Used to study glucose uptake in skeletal muscle cells.

-

3T3-L1 adipocytes: Used to investigate adipogenesis and glucose uptake in fat cells.

-

HepG2 hepatocytes: Used to model hepatic glucose production and lipid metabolism.

-

-

AMPK Activation Assay: Cells are treated with DHB for a specified time. Cell lysates are then subjected to Western blotting to detect the phosphorylation of AMPK at Threonine 172 and its downstream target ACC at Serine 79.

-

Glucose Uptake Assay: Differentiated myotubes or adipocytes are serum-starved and then incubated with DHB. Glucose uptake is measured using a fluorescently labeled glucose analog, such as 2-NBDG, or radioactively labeled 2-deoxyglucose.

-

Mitochondrial Respiration Assay: Oxygen consumption rates in intact cells or isolated mitochondria are measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode in the presence of various mitochondrial substrates and inhibitors to assess the activity of the electron transport chain complexes.

Human Clinical Trials

-

Study Design: Randomized, double-blind, placebo-controlled trials are the standard.

-

Participants: Individuals with a diagnosis of metabolic syndrome, type 2 diabetes, or dyslipidemia.

-

Intervention: this compound is typically administered at doses of 100-200 mg twice daily with meals.

-

Outcome Measures:

-

Primary: Changes in fasting plasma glucose, HbA1c, and lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Secondary: Changes in body weight, BMI, waist circumference, blood pressure, and markers of inflammation (e.g., C-reactive protein).

-

Safety: Monitoring of adverse events and liver and kidney function tests.

-

Signaling Pathways and Experimental Workflows

References

The Gateway to Enhanced Bioavailability: An In-depth Technical Guide to the Cellular Uptake and Transport of Dihydroberberine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular mechanisms governing the uptake and transport of dihydroberberine (DHB), a reduced metabolite of berberine (BBR) with significantly enhanced bioavailability. Understanding these processes is paramount for harnessing the full therapeutic potential of this promising natural compound in drug development. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the key signaling pathways involved in the cellular journey of this compound.

Quantitative Analysis of this compound Uptake and Bioavailability

This compound consistently demonstrates superior absorption and bioavailability compared to its parent compound, berberine. This enhanced intestinal absorption is a key attribute that allows for lower, more effective dosing with potentially fewer gastrointestinal side effects. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: Comparative In Vitro Absorption of this compound and Berberine

| Parameter | This compound (DHB) | Berberine (BBR) | Fold Increase (DHB vs. BBR) | Experimental Model | Reference |

| Absorption Rate | - | - | 11.9x | Caco-2 cells | [1] |

| Efflux Ratio | - | - | 1/20th of BBR | Caco-2 cells | [1] |

| Permeability | - | - | 5.5x | Caco-2 cells | [2] |

Table 2: Comparative In Vivo Bioavailability of this compound and Berberine in Animal Models

| Parameter | This compound (DHB) | Berberine (BBR) | Fold Increase (DHB vs. BBR) | Animal Model | Reference |

| Bioavailability (AUC0-t) | 261.8 | 54.57 | 4.8x | Mice | [1] |

| Absorption Rate | >70% | <10% | >7x | Rat small intestine | [3] |

| Bioavailability (AUC0-8) | - | - | 7.1x (vs. oral BBR) | Rats (Transdermal DHB) | |

| Oral Bioavailability | Detectable in plasma | Undetectable in plasma | - | Rats (20 mg/kg dose) |

Table 3: Comparative Pharmacokinetics of this compound and Berberine in Humans (Pilot Study)

| Parameter | 100 mg DHB | 200 mg DHB | 500 mg BBR | Placebo | Reference |

| Cmax (ng/mL) | 3.76 ± 1.4 | 12.0 ± 10.1 | 0.4 ± 0.17 | 0.22 ± 0.18 | |

| AUC (Area Under the Curve) | Significantly higher than BBR | Significantly higher than BBR | - | - |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to investigate the cellular uptake and transport of this compound.

In Vitro Intestinal Absorption using Caco-2 Cell Monolayers

This protocol provides a framework for assessing the intestinal permeability of this compound.

Objective: To evaluate the transport of this compound across a Caco-2 cell monolayer, an established in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

This compound and Berberine standards

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

Cell Culture and Seeding: Caco-2 cells are cultured in DMEM. For transport studies, cells are seeded onto Transwell® inserts at a high density and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, the permeability of a paracellular marker, such as Lucifer yellow, is assessed.

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed HBSS.

-

The test compound (this compound or berberine) is added to the apical (AP) side of the Transwell® insert, representing the intestinal lumen. The basolateral (BL) side, representing the blood, contains fresh HBSS.

-

Samples are collected from the BL side at various time points (e.g., 30, 60, 90, 120 minutes) to measure the amount of compound transported.

-

To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.

-

-

Sample Analysis: The concentration of this compound and berberine in the collected samples is quantified using a validated HPLC or LC-MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

In Situ Single-Pass Intestinal Perfusion in Rats

This protocol outlines an in vivo method to study the absorption of this compound directly from the small intestine.

Objective: To determine the absorption rate of this compound in a specific segment of the rat small intestine.

Materials:

-

Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Perfusion pump

-

Krebs-Ringer buffer

-

This compound and Berberine

-

Analytical instrumentation: HPLC or LC-MS

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water. They are then anesthetized.

-

Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A specific segment (e.g., jejunum or ileum) is identified and cannulated at both ends.

-

Intestinal Perfusion: The cannulated intestinal segment is rinsed with warm saline to remove any residual contents. The perfusion solution containing a known concentration of this compound or berberine in Krebs-Ringer buffer is then pumped through the segment at a constant flow rate.

-

Sample Collection: The perfusate is collected at the outlet cannula at regular intervals over a specific period (e.g., 120 minutes).

-

Sample Analysis: The concentrations of this compound and berberine in the collected perfusate are determined by HPLC or LC-MS.

-

Data Analysis: The absorption rate constant (Ka) and the permeability coefficient (Peff) are calculated based on the decrease in the compound's concentration in the perfusate over time.

Visualizing the Cellular Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in the transport and action of this compound.

Proposed Cellular Uptake and Transport Pathway

This diagram illustrates the enhanced absorption of this compound compared to berberine across the intestinal epithelium.

Caption: Proposed absorption pathway of this compound vs. berberine.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This diagram outlines the mechanism by which berberine, following its conversion from this compound, exerts its metabolic effects through AMPK activation.

Caption: Key metabolic effects mediated by AMPK activation.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram provides a logical flow of a typical pharmacokinetic study in an animal model.

Caption: Workflow for a typical animal pharmacokinetic study.

References

Dihydroberberine vs. Berberine: A Comparative Analysis of Bioavailability in Preclinical Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Berberine, a well-documented isoquinoline alkaloid, exhibits a wide range of pharmacological activities. However, its therapeutic potential is significantly hindered by poor oral bioavailability, typically less than 1%. This has spurred the investigation of berberine derivatives, with dihydroberberine emerging as a promising analogue demonstrating markedly enhanced absorption. This technical guide provides a comprehensive comparison of the bioavailability of berberine and this compound in preclinical rat models, supported by quantitative data from key pharmacokinetic studies, detailed experimental methodologies, and visual representations of the underlying absorption pathways. The evidence strongly indicates that this compound serves as a more efficient prodrug for systemic berberine delivery, achieving significantly higher plasma concentrations than a comparable dose of berberine.

Quantitative Bioavailability Data

Pharmacokinetic studies in preclinical rat models consistently highlight the superior bioavailability of this compound (DHB) in comparison to its parent compound, berberine (BBR). Following oral administration, DHB is more readily absorbed and is subsequently oxidized back to BBR, resulting in substantially higher systemic exposure to berberine than can be achieved with direct oral administration of berberine itself.

A pivotal study demonstrated that after a 20 mg/kg oral dose of berberine, the compound was undetectable in rat plasma.[1] In stark contrast, the same oral dose of this compound was not only detectable but also led to significant plasma concentrations of both this compound and its active metabolite, berberine.[1]

The following tables summarize the key pharmacokinetic parameters from comparative preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of Orally Administered this compound (20 mg/kg) in Rats

| Analyte | Cmax (ng/mL) | t½ (hours) | Study |

| This compound | 2.8 ± 0.5 | 3.5 ± 1.3 | Turner et al. (2008)[1] |

| Berberine (from this compound) | 12.6 ± 2.4 | 9.6 ± 2.1 | Turner et al. (2008)[1] |

Note: In the same study, plasma berberine was undetectable after a 20 mg/kg oral dose of berberine.

Table 2: Comparative Intestinal Absorption in Rats

| Compound | Intestinal Absorption Rate Enhancement | Study |

| This compound | ~5-fold higher than Berberine | Feng et al. (2015)[2] |

Table 3: Pharmacokinetic Parameters of Orally Administered Berberine in Rats (for reference)

| Dose (mg/kg) | Cmax (ng/mL) | AUC (0-36h) (ng·h/mL) | Absolute Bioavailability (%) | Study |

| 100 | 9.48 | 46.5 | 0.68 | Chen et al. (2011) |

| 50 (in rabbits) | 411 | - | - | Sahibzada et al. (2021) |

| 48.2, 120, or 240 | - | - | 0.37 | Feng et al. (2021) |

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies. Below are representative protocols for assessing the bioavailability of these compounds in rats.

Animal Model and Dosing Protocol (based on Turner et al., 2008)

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Animals are acclimated to laboratory conditions for a minimum of one week prior to the experiment.

-

Fasting: Rats are fasted for approximately 12 hours before the administration of the compounds, with ad libitum access to water.

-

Compound Administration: Berberine or this compound is administered via oral gavage. The compounds are typically suspended in a vehicle such as 0.5% sodium carboxymethyl cellulose (CMC-Na).

Blood Sampling and Plasma Preparation

-

Blood Collection: Blood samples are collected at predetermined time points post-administration via methods such as tail vein sampling or from a cannulated artery.

-

Plasma Separation: Blood samples are collected in heparinized tubes and centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

-

Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: A highly sensitive and selective LC-MS/MS method is employed for the simultaneous quantification of berberine and this compound in plasma samples.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step with an organic solvent (e.g., acetonitrile) followed by centrifugation to remove proteins. The supernatant is then analyzed.

-

Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for berberine, this compound, and an internal standard to ensure accurate quantification.

Visualized Signaling Pathways and Experimental Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Discussion and Conclusion

The preclinical data unequivocally demonstrate that this compound possesses superior oral bioavailability compared to berberine in rat models. This enhanced bioavailability is primarily attributed to its increased lipophilicity, which facilitates greater absorption across the intestinal epithelium. Furthermore, the gut microbiota plays a crucial role in the metabolism of berberine, with bacterial nitroreductases capable of converting berberine into the more readily absorbable this compound. Once absorbed, this compound is rapidly and efficiently oxidized back to berberine, leading to significantly higher systemic concentrations of the active compound.

These findings have significant implications for the clinical development of berberine-based therapeutics. The use of this compound may allow for the administration of lower doses to achieve therapeutic plasma concentrations, potentially reducing the gastrointestinal side effects associated with high doses of berberine. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic advantages of this compound and to establish its safety and efficacy in various disease models. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the therapeutic potential of berberine through the strategic use of its more bioavailable derivative, this compound.

References

The Gut Microbiota's Crucial Role in Transforming Berberine to the Bioavailable Dihydroberberine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a well-known isoquinoline alkaloid, exhibits a wide spectrum of pharmacological activities. However, its clinical application is often hampered by its low oral bioavailability. A growing body of evidence highlights the pivotal role of the gut microbiota in the metabolic activation of berberine. This technical guide provides an in-depth exploration of the conversion of berberine to its more readily absorbed metabolite, dihydroberberine, by the gut microbiota. It details the enzymatic machinery involved, presents quantitative pharmacokinetic data, outlines key experimental methodologies, and visualizes the associated signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of berberine and its interplay with the gut microbiome.

Introduction

Berberine (BBR) is a natural compound found in several plants, including those of the Berberis genus. Despite its demonstrated therapeutic effects in metabolic diseases, its poor solubility and low intestinal absorption limit its clinical efficacy. The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal tract, has emerged as a key player in the metabolism of many xenobiotics, including berberine. The transformation of berberine to this compound (dhBBR) by the gut microbiota significantly enhances its bioavailability, thereby amplifying its therapeutic potential. This guide elucidates the mechanisms and methodologies central to understanding this critical biotransformation.

The Enzymatic Conversion of Berberine to this compound

The conversion of berberine to this compound is primarily a reduction reaction catalyzed by nitroreductases produced by various gut bacteria.[1][2] These enzymes are flavin mononucleotide (FMN)-dependent and are responsible for reducing the nitro group of various compounds.[2]

Key Bacterial Species

Several bacterial species residing in the human gut have been identified as potent producers of nitroreductases capable of converting berberine. These include species from the following genera:

The abundance of these nitroreductase-producing bacteria in an individual's gut microbiota can significantly influence the extent of berberine conversion and, consequently, its therapeutic efficacy.

Pharmacokinetics: Berberine vs. This compound

The conversion to this compound is critical for the systemic action of orally administered berberine. This compound exhibits significantly higher intestinal absorption compared to berberine. Following absorption, this compound is rapidly oxidized back to berberine in the intestinal tissue and enters the bloodstream.

Quantitative Pharmacokinetic Data

The following tables summarize the comparative pharmacokinetic parameters of berberine and this compound from studies in both rodents and humans.

Table 1: Comparative Pharmacokinetic Parameters in Rodents

| Compound | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Species | Reference |

| Berberine | 90 mg/kg | Oral | 26.5 ± 2.9 | - | 26.5 ± 2.9 | Rat | |

| This compound | 90 mg/kg | Transdermal | - | 4 | 187.3 | Rat |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Berberine | 500 mg | 0.4 ± 0.17 | - | 42.3 ± 17.6 | |

| This compound | 100 mg | 3.76 ± 1.4 | - | 284.4 ± 115.9 | |

| This compound | 200 mg | 12.0 ± 10.1 | - | - | |

| LipoMicel® Berberine | - | 15.8 ± 2.6 | 1.06 ± 0.21 | 78.2 ± 14.4 | |

| Standard Berberine | - | 1.67 ± 0.41 | 5.60 ± 0.94 | 13.4 ± 1.97 |

Experimental Protocols

In Vitro Anaerobic Incubation of Berberine with Gut Microbiota

This protocol is designed to assess the conversion of berberine to this compound by fecal microbial communities under anaerobic conditions.

Materials:

-

Fresh fecal samples

-

Anaerobic incubation medium (e.g., Gifu Anaerobic Medium)

-

Berberine solution

-

Anaerobic chamber or system

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in pre-reduced anaerobic medium inside an anaerobic chamber.

-

Inoculate the anaerobic medium with the fecal slurry.

-

Add berberine solution to the culture to a final desired concentration.

-

Incubate the culture under anaerobic conditions at 37°C.

-

Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Centrifuge the aliquots to pellet the bacterial cells and collect the supernatant.

-

Analyze the supernatant for the concentrations of berberine and this compound using a validated LC-MS/MS method.

Quantification of Berberine and this compound in Plasma using LC-MS/MS

This method provides a sensitive and specific approach for the simultaneous quantification of berberine and this compound in plasma samples.

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile) to the plasma sample.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for berberine (e.g., m/z 336.1 → 320.1) and this compound.

Nitroreductase Activity Assay in Fecal Samples

This assay measures the total nitroreductase activity in fecal samples, providing an indication of the berberine-reducing capacity of the gut microbiota.

Materials:

-

Fecal homogenate

-

p-Nitrobenzoic acid (substrate)

-

Sodium nitrite

-

Ammonium sulfamate

-

N-(1-naphthyl)ethylenediamine dihydrochloride

-

Spectrophotometer

Procedure:

-

Incubate the fecal homogenate with p-nitrobenzoic acid under anaerobic conditions.

-

Stop the reaction and centrifuge to remove solids.

-

To the supernatant, add sodium nitrite to form a diazonium salt from the product, 4-aminobenzoic acid.

-

Add ammonium sulfamate to remove excess nitrite.

-

Add N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Measure the absorbance at 540 nm.

-

Calculate the nitroreductase activity based on a standard curve of 4-aminobenzoic acid.

Signaling Pathways Modulated by this compound

This compound, and its reconverted form berberine, exert their therapeutic effects by modulating several key signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

Berberine is a well-established activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK leads to a cascade of events that promote glucose uptake and fatty acid oxidation, contributing to the anti-diabetic and lipid-lowering effects of berberine.

Caption: AMPK Signaling Pathway Activation by Berberine/Dihydroberberine.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the gut microbiota-mediated conversion of berberine.

Caption: Experimental Workflow for Studying Berberine Metabolism by Gut Microbiota.

Conclusion

The conversion of berberine to this compound by the gut microbiota is a critical step that enhances its bioavailability and therapeutic potential. Understanding the intricate interplay between berberine, the gut microbiota, and the host is essential for the rational design of novel therapeutic strategies targeting metabolic diseases. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and a comprehensive overview of the current state of knowledge in this rapidly evolving field. Further research into the specific bacterial strains and enzymes involved, as well as the host factors influencing this biotransformation, will undoubtedly pave the way for personalized and more effective berberine-based therapies.

References

Dihydroberberine's In Vitro Effect on AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the in vitro effects of dihydroberberine (DHB) on the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This compound, a more bioavailable derivative of the natural alkaloid berberine (BBR), has demonstrated a comparable in vitro potency in activating AMPK, primarily through the inhibition of mitochondrial respiratory complex I.[1][2] This guide synthesizes the current understanding of DHB's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows. While direct comparative quantitative data between DHB and BBR on in vitro AMPK activation is limited, this document extrapolates from the strong evidence available for berberine and the qualitative comparisons made in existing literature.

Introduction to this compound and AMPK

2.1 AMP-Activated Protein Kinase (AMPK)

AMPK is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during periods of metabolic stress such as glucose deprivation, hypoxia, and exercise. Once activated, AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., glycolysis, fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipogenesis). This regulation is primarily achieved through the phosphorylation of a multitude of downstream target enzymes.

2.2 this compound: A Derivative of Berberine

Berberine is a well-known isoquinoline alkaloid extracted from various medicinal plants and has been shown to exert a wide range of pharmacological effects, including the activation of AMPK. However, the clinical utility of berberine is often limited by its poor oral bioavailability. This compound is a reduced derivative of berberine that is more readily absorbed in the gut and then converted back to berberine, leading to higher plasma concentrations of the active compound.[3] In vitro studies have indicated that DHB exhibits a similar potency to berberine in activating AMPK and stimulating glucose uptake in cell-based assays.[1]

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of this compound and berberine on in vitro AMPK activation are not extensively detailed in the current literature, the available evidence suggests a similar potency.[1] The following tables summarize the quantitative data for berberine's effect on AMPK activation and related downstream effects, which can be considered indicative of this compound's potential, given their comparable in vitro activity.

Table 1: In Vitro AMPK Activation by Berberine

| Cell Line | Concentration (µM) | Duration | Fold Increase in p-AMPK (Thr172) | Reference |

| HepG2 | 20 | 24 h | ~2.0 | |

| C2C12 | 20 | 24 h | ~2.4 | |

| HCT116 | 15 | 24 h | Significant Increase | |

| L6 Myotubes | 2 | Not Specified | Significant Increase | |

| 3T3-L1 Adipocytes | 2 | Not Specified | Significant Increase |

Table 2: In Vitro Effects of Berberine on Downstream Targets of AMPK

| Cell Line | Concentration (µM) | Duration | Effect | Measurement | Reference |

| HepG2 | 20 | 24 h | Increased ACC Phosphorylation (Ser79) | ~2.8-fold | |

| C2C12 | 20 | 24 h | Increased ACC Phosphorylation (Ser79) | ~2.8-fold | |

| L6 Myotubes | 2 | Not Specified | Increased Glucose Uptake | ~170% | |

| HCT116 | 15 | 24 h | Inhibited mTOR activity | Significant Decrease |

Signaling Pathways and Experimental Workflows

4.1 this compound-Mediated AMPK Activation Pathway

The primary mechanism by which this compound activates AMPK in vitro is through the inhibition of mitochondrial respiratory complex I. This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at threonine 172 (Thr172) by upstream kinases, such as Liver Kinase B1 (LKB1), although some studies suggest the activation can be independent of LKB1. Activated AMPK then phosphorylates downstream targets to restore cellular energy homeostasis.

Caption: this compound activates AMPK by inhibiting mitochondrial complex I.

4.2 Experimental Workflow for Assessing In Vitro AMPK Activation

A typical workflow to investigate the effect of this compound on AMPK activation involves cell culture, treatment, and subsequent analysis of protein phosphorylation and enzyme activity.

Caption: Workflow for in vitro analysis of DHB's effect on AMPK activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effect of this compound on AMPK activation. These protocols are adapted from established methods used for berberine.

5.1 Cell Culture and this compound Treatment

-

Cell Lines: L6 myotubes, C2C12 myoblasts, and HepG2 hepatocytes are commonly used cell lines for studying AMPK activation.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced effects.

-

Treatment: Seed cells in appropriate culture plates. Once cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium containing the desired concentrations of this compound or vehicle (DMSO) control for the specified duration (e.g., 1-24 hours).

5.2 Western Blot for AMPK Phosphorylation

-

Cell Lysis: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal.

5.3 In Vitro AMPK Kinase Activity Assay

-

Sample Preparation: Prepare cell lysates as described for Western blotting.

-

Assay Procedure: Utilize a commercially available AMPK kinase activity assay kit (e.g., from Millipore Sigma, Abcam, or Cell Signaling Technology). These assays typically involve the following steps:

-

Immunoprecipitation of AMPK from the cell lysates.

-

Incubation of the immunoprecipitated AMPK with a specific substrate peptide (e.g., SAMS peptide) and ATP.

-

Detection of the phosphorylated substrate, often through an ELISA-based method with a colorimetric or fluorometric readout.

-

-

Data Analysis: Calculate the AMPK activity based on the signal generated from the phosphorylated substrate, following the manufacturer's instructions. Compare the activity in this compound-treated samples to that of vehicle-treated controls.

5.4 Mitochondrial Complex I Inhibition Assay

-

Mitochondrial Isolation: Isolate mitochondria from cultured cells or animal tissues (e.g., rat liver or skeletal muscle) using differential centrifugation.

-

Oxygen Consumption Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer to measure oxygen consumption rates.

-

Assay Procedure:

-

Add isolated mitochondria to the respiration buffer in the instrument chamber.

-

Provide substrates for complex I-linked respiration (e.g., pyruvate and malate).

-

After establishing a baseline respiration rate, add varying concentrations of this compound to the chamber.

-

Measure the change in oxygen consumption to determine the inhibitory effect of this compound on complex I.

-

As a control, measure complex II-linked respiration in the presence of a complex I inhibitor (e.g., rotenone) and a complex II substrate (e.g., succinate) to assess the specificity of this compound's inhibitory action.

-

-

Data Analysis: Calculate the percentage inhibition of complex I-dependent oxygen consumption at each concentration of this compound.

Conclusion

This compound is a promising AMPK activator with enhanced bioavailability compared to its parent compound, berberine. The in vitro evidence strongly suggests that DHB activates AMPK with a potency similar to that of berberine, primarily by inhibiting mitochondrial respiratory complex I. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of DHB's in vitro effects on AMPK, including the underlying signaling pathways, quantitative data context, and detailed experimental protocols. Further research focusing on direct quantitative comparisons between DHB and BBR in various in vitro systems will be valuable for fully elucidating the therapeutic potential of this compound.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Berberine and its more biologically available derivative, this compound, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound vs. berberine for Diabetes: What research shows [faynutrition.com]

Preliminary Toxicity Screening of Dihydroberberine in Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity screening of dihydroberberine (DHB), a derivative of the natural alkaloid berberine. This compound is noted for its enhanced bioavailability compared to its parent compound, making it a subject of increasing interest in pharmacological research. This document outlines its cytotoxic effects on various cancer cell lines, details the experimental protocols for key toxicity assays, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

This compound has demonstrated cytotoxic and antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines. Toxicological assessments have shown that DHB is non-mutagenic and non-clastogenic.[1] The primary mechanisms of its anti-cancer activity appear to involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways, including the MAPK and NF-κB pathways. This guide summarizes the available quantitative data, provides detailed methodologies for reproducing these findings, and offers visual representations of the underlying molecular and experimental frameworks.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic effects of this compound and its parent compound, berberine, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) |

| A549 | Non-Small Cell Lung Cancer | 11.17 | 48 |

| NCI-H460 | Non-Small Cell Lung Cancer | 46.33 | 48 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 37.91 | 48 |

| Data sourced from a study on the synergistic effects of this compound with sunitinib.[2] |

Table 2: Comparative IC50 Values of Berberine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) |

| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 |

| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 |

| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 |

| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 |

| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 |

| T47D | Breast Cancer | 25 | 48 |

| CT26 | Mouse Colon Cancer | 17.2 | 48 |

| TMK-1 | Human Gastric Cancer | 9.7 | 48 |

| HCC70 | Triple-Negative Breast Cancer | 0.19 | Not Specified |

| BT-20 | Triple-Negative Breast Cancer | 0.23 | Not Specified |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.48 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 16.7 | Not Specified |

| This table compiles data from multiple sources to provide a comparative overview of berberine's cytotoxicity.[1][3][4] |

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The following tables present quantitative data from these analyses in the NCI-H460 lung cancer cell line.

Table 3: Effect of this compound on Apoptosis in NCI-H460 Cells

| Treatment Group | Concentration (µM) | Percentage of Early Apoptotic Cells (%) |

| Control | 0 | 8.32 |

| This compound | 25 | 13.62 |

| Data indicates an increase in early-stage apoptosis upon treatment with this compound. |

Table 4: Effect of this compound on Cell Cycle Distribution in NCI-H460 Cells

| Treatment Group | Concentration (µM) | Percentage of Cells in G1 Phase (%) |

| Control | 0 | 39.26 |

| This compound | 25 | 44.67 |

| Treatment with this compound led to an accumulation of cells in the G1 phase of the cell cycle, indicating cell cycle arrest. |

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are essential for the accurate assessment of the cytotoxic and antiproliferative effects of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 × 10⁶ cells/well and incubate overnight.

-

Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 hours).

-

Add 10-50 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at a wavelength of 570-600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Materials:

-

Flow cytometer

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Harvest cells after treatment and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each sample and keep on ice.

-

Analyze the stained cells by flow cytometry as soon as possible (ideally within 4 hours).

Propidium Iodide Cell Cycle Analysis

This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

Materials:

-

Flow cytometer

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Harvest approximately 1 × 10⁶ cells and wash with PBS.

-

Fix the cells by adding them dropwise to 1 mL of cold 70% ethanol while vortexing gently.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Pellet the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

-

Incubate for 5-10 minutes at room temperature.

-

Analyze the samples by flow cytometry, collecting data on a linear scale to resolve the G0/G1, S, and G2/M phases of the cell cycle.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of formazan produced in a coupled enzymatic reaction is proportional to the amount of LDH released.

Materials:

-

96-well plates

-

Treated and control cells

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate and treat with various concentrations of this compound. Include wells for background control (medium only), low control (spontaneous LDH release), and high control (maximum LDH release induced by lysis buffer).

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer 50-100 µL of the supernatant from each well to a new optically clear 96-well plate.

-

Prepare the reaction mixture according to the kit manufacturer's instructions and add 50-100 µL to each well containing the supernatant.

-

Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the test samples relative to the low and high controls.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the action of this compound and a typical experimental workflow for its toxicity screening.

This compound-Modulated Signaling Pathways

This compound is known to influence several signaling cascades that are crucial for cell survival, proliferation, and inflammation. The diagram below illustrates the modulation of the MAPK and NF-κB pathways.

Caption: this compound inhibits MAPK (p38, JNK) and NF-κB signaling pathways.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a typical workflow for assessing the preliminary toxicity of a compound like this compound in cell lines.

Caption: A standard workflow for in vitro toxicity screening of this compound.

Conclusion

The preliminary in vitro toxicity data suggests that this compound possesses anti-cancer properties, particularly against non-small cell lung cancer cell lines. Its mechanism of action involves the induction of apoptosis and G1 phase cell cycle arrest, likely through the inhibition of key inflammatory and survival signaling pathways. The provided experimental protocols offer a robust framework for further investigation and validation of these findings. This guide serves as a foundational resource for researchers and professionals in the field of drug development who are exploring the therapeutic potential of this compound.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits synergistic effects with sunitinib on NSCLC NCI‐H460 cells by repressing MAP kinase pathways and inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Dihydroberberine's Impact on Mitochondrial Respiratory Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Berberine (BBR), a natural isoquinoline alkaloid, has demonstrated significant therapeutic potential in metabolic diseases, largely attributed to its activation of AMP-activated protein kinase (AMPK).[1][2][3] However, its clinical utility is hampered by poor oral bioavailability.[4] Dihydroberberine (dhBBR), a reduced derivative of berberine, overcomes this limitation by exhibiting markedly enhanced absorption and bioavailability.[4] This guide provides a comprehensive technical overview of the core mechanism underpinning the action of dhBBR: the inhibition of mitochondrial respiratory complex I. We will delve into the quantitative data, detailed experimental protocols, and the resultant signaling pathways, offering a foundational resource for research and development in this area.

Quantitative Data Summary

The enhanced efficacy of this compound over berberine is rooted in its superior pharmacokinetics and potent, specific action on mitochondrial complex I. The following tables summarize the key quantitative findings from comparative studies.

Table 1: Comparative Inhibition of Mitochondrial Respiration

This table details the dose-dependent inhibitory effects of Berberine (BBR) and this compound (dhBBR) on oxygen consumption in isolated rat muscle mitochondria. The data highlights the specific inhibition of Complex I-linked respiration.

| Compound | Substrate | Concentration | % Inhibition of O₂ Consumption (Mean ± SE) |

| BBR | Pyruvate/Malate (Complex I) | 10 µmol/L | ~25% |

| 25 µmol/L | ~50% | ||

| 50 µmol/L | ~75% | ||

| Succinate/Rotenone (Complex II) | Up to 50 µmol/L | No substantial effect | |

| dhBBR | Pyruvate/Malate (Complex I) | 10 µmol/L | ~20% |

| 25 µmol/L | ~45% | ||

| 50 µmol/L | ~70% | ||

| Succinate/Rotenone (Complex II) | Up to 50 µmol/L | No substantial effect |

Data synthesized from figures presented in Turner et al., Diabetes 2008.

Table 2: Comparative Pharmacokinetics in Rats (Oral Administration)

This table compares the pharmacokinetic profiles of BBR and dhBBR following a single oral gavage in rats, demonstrating the superior bioavailability of dhBBR.

| Compound Administered | Dose | Analyte in Plasma | Cₘₐₓ (ng/mL) | t½ (hours) |

| Berberine (BBR) | 20 mg/kg | Berberine | Not Detected | N/A |

| This compound (dhBBR) | 20 mg/kg | This compound | 2.8 ± 0.5 | 3.5 ± 1.3 |

| Berberine | 12.6 ± 2.4 | 9.6 ± 2.1 |

Data from Turner et al., Diabetes 2008. This study highlights that oral dhBBR is absorbed and converted to BBR, resulting in significantly higher plasma concentrations of BBR than direct oral administration of BBR itself.

Table 3: In Vivo Efficacy in High-Fat Diet (HFD) Fed Rodents

This table summarizes the metabolic effects of a 2-week treatment with BBR versus dhBBR in mice fed a high-fat diet, showcasing the improved in vivo efficacy of dhBBR at a lower dose.

| Treatment Group | Dose | Change in Adiposity (% Body Mass) | Glucose Tolerance (AUC) |

| HFD Control | N/A | High | High |

| HFD + BBR | 100 mg/kg/day | No significant effect | No significant effect |

| HFD + dhBBR | 100 mg/kg/day | Markedly reduced | Markedly improved |

Data from Turner et al., Diabetes 2008. At the same dose, dhBBR produced significant metabolic improvements while BBR did not.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on mitochondrial function and metabolic pathways.

Mitochondrial Isolation and Respiration Measurement

This protocol describes the isolation of mitochondria from rat skeletal muscle and the subsequent measurement of oxygen consumption.

Objective: To measure the specific effect of dhBBR on Complex I- and Complex II-driven mitochondrial respiration.

Materials:

-

Rat skeletal muscle

-

Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, EDTA)

-

Dounce homogenizer

-

Centrifuge capable of 10,000 x g at 4°C

-